molecular formula C22H25ClN4O4 B12621892 3-[(3aR,6aS)-7'-chloro-5-cyclopentyl-5'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide

3-[(3aR,6aS)-7'-chloro-5-cyclopentyl-5'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide

Cat. No.: B12621892
M. Wt: 444.9 g/mol
InChI Key: KCSUZGNYMXHPDB-IIFCYOTJSA-N
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Description

3-[(3aR,6aS)-7’-chloro-5-cyclopentyl-5’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]propanamide is a complex organic compound with a unique spiro structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3aR,6aS)-7’-chloro-5-cyclopentyl-5’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]propanamide involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the chloro group: This step involves the chlorination of the intermediate compound.

    Attachment of the propanamide group: This is typically done through an amide coupling reaction using a suitable amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

3-[(3aR,6aS)-7’-chloro-5-cyclopentyl-5’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The chloro group can be substituted with other nucleophiles to create a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

3-[(3aR,6aS)-7’-chloro-5-cyclopentyl-5’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]propanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(3aR,6aS)-7’-chloro-5-cyclopentyl-5’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved can vary depending on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Similar Compounds

    (3aR,6aS)-tetrahydropyrrolo[3,4-c]pyrrole-1,3 (2H,3aH)-dione: A structurally related compound with similar chemical properties.

    (3AR,4S,6AS)-5-benzyl-4-hydroxydihydro-3AH-spiro[[1,3]dioxolo[4,5-c]pyrrole-2,1’-cyclohexan]-6 (6AH)-one: Another spirocyclic compound with potential biological activities.

Uniqueness

The uniqueness of 3-[(3aR,6aS)-7’-chloro-5-cyclopentyl-5’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]propanamide lies in its specific spirocyclic structure and the presence of multiple functional groups, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C22H25ClN4O4

Molecular Weight

444.9 g/mol

IUPAC Name

3-[(3aR,6aS)-7'-chloro-5-cyclopentyl-5'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide

InChI

InChI=1S/C22H25ClN4O4/c1-10-8-12-18(13(23)9-10)25-21(31)22(12)17-16(14(26-22)6-7-15(24)28)19(29)27(20(17)30)11-4-2-3-5-11/h8-9,11,14,16-17,26H,2-7H2,1H3,(H2,24,28)(H,25,31)/t14?,16-,17+,22?/m1/s1

InChI Key

KCSUZGNYMXHPDB-IIFCYOTJSA-N

Isomeric SMILES

CC1=CC2=C(C(=C1)Cl)NC(=O)C23[C@H]4[C@@H](C(N3)CCC(=O)N)C(=O)N(C4=O)C5CCCC5

Canonical SMILES

CC1=CC2=C(C(=C1)Cl)NC(=O)C23C4C(C(N3)CCC(=O)N)C(=O)N(C4=O)C5CCCC5

Origin of Product

United States

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